Diphenylmethane-4,4'-disulfonamide

Description

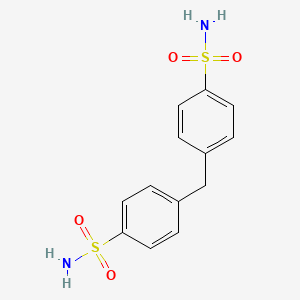

Diphenylmethane-4,4'-disulfonamide (CAS 535-66-0), also known as nirexon, is a sulfonamide derivative of diphenylmethane. Its molecular structure consists of two benzene rings linked by a methylene group, with sulfonamide (-SO₂NH₂) groups at the para positions (Figure 1). The compound exhibits polymorphism, with Form II characterized by a dihedral angle of 70.8° between the benzene rings and a three-dimensional hydrogen-bonding network involving N–H···O and N–H···N interactions .

Properties

CAS No. |

535-66-0 |

|---|---|

Molecular Formula |

C13H14N2O4S2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C13H14N2O4S2/c14-20(16,17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21(15,18)19/h1-8H,9H2,(H2,14,16,17)(H2,15,18,19) |

InChI Key |

YYAMOMYEENPVSP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The diphenylmethane backbone is common among several industrially relevant compounds. Key derivatives include:

4,4'-Methylenedianiline (MDA)

- CAS : 101-77-9

- Functional Groups : Primary amines (-NH₂).

- Properties: MDA is a precursor for polymers and epoxy resins.

- Applications : Used in epoxy hardeners and polyurethane intermediates.

Diphenylmethane-4,4'-diisocyanate (MDI)

- CAS : 101-68-8

- Functional Groups : Isocyanate (-NCO).

- Properties : MDI is a mixture of isomers (e.g., 4,4'-, 2,4'-, and 2,2'-diisocyanates) and oligomers. It reacts with polyols to form polyurethanes, leveraging the high reactivity of isocyanate groups .

- Applications : Dominates the polyurethane industry (foams, adhesives).

4,4'-Methylenebis(N,N-dimethylbenzenamine) (Michler’s Base)

- CAS : 101-61-1

- Functional Groups: Dimethylamino (-N(CH₃)₂).

- Properties : A crystalline solid used in dye synthesis and as an analytical reagent for lead detection. Less reactive than MDA or MDI due to electron-donating dimethyl groups .

4,4'-Sulfonyldiphenol

Structural and Property Analysis

Key Differentiators

Reactivity :

- MDI’s isocyanate groups enable rapid polymerization, unlike the sulfonamide’s hydrogen-bonded stability .

- MDA’s amines are prone to oxidation and require careful handling .

Polymorphism :

- The sulfonamide’s polymorphic behavior (Form I vs. Form II) is unique among the compared compounds, impacting its crystallinity and solubility .

Applications :

- MDI dominates industrial polymer markets, while the sulfonamide’s niche may lie in drug design due to its stable hydrogen-bonding motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.